molecular formula C8H8O2Se B14271222 Benzoic acid, 4-(methylseleno)- CAS No. 133706-53-3

Benzoic acid, 4-(methylseleno)-

Cat. No.: B14271222
CAS No.: 133706-53-3
M. Wt: 215.12 g/mol
InChI Key: KUZAANLFQXVAOE-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(methylseleno)-, is a selenium-containing derivative of benzoic acid with a methylseleno (-SeCH₃) substituent at the para position. Selenium’s larger atomic radius and polarizability compared to oxygen or sulfur influence electronic effects, solubility, and reactivity, distinguishing it from other benzoic acid derivatives .

Properties

CAS No.

133706-53-3

Molecular Formula

C8H8O2Se

Molecular Weight

215.12 g/mol

IUPAC Name

4-methylselanylbenzoic acid

InChI

InChI=1S/C8H8O2Se/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10)

InChI Key

KUZAANLFQXVAOE-UHFFFAOYSA-N

Canonical SMILES

C[Se]C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of benzoic acid, 4-(methylseleno)-, typically involves large-scale oxidation processes and the use of specialized reagents to introduce the methylseleno group. The reaction conditions are optimized to ensure high yield and purity of the final product.

Mechanism of Action

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Benzoic Acid Derivatives
Compound Substituent Molecular Weight pKa (Theoretical) Melting Point (°C) Water Solubility
Benzoic acid -H 122.12 4.20 122 Moderate
4-Methoxybenzoic acid -OCH₃ 152.15 ~4.50 185 Low
4-(Methylseleno)benzoic acid -SeCH₃ 185.12* ~4.35 Not reported Very Low
4-[[2-(4-Methylphenoxy)acetyl]amino]benzoic acid Complex acyl group 285.29 Not reported Not reported Low

*Calculated molecular weight based on selenium’s atomic mass.

Research Findings

  • Synthetic Challenges : Introducing selenium requires specialized reagents and conditions to avoid over-oxidation or side reactions .
  • Biological Activity: Selenium’s role in glutathione peroxidase analogs suggests 4-(methylseleno)benzoic acid could mimic antioxidant enzymes, though toxicity profiles must be evaluated .
  • Structural Insights : X-ray crystallography (via SHELX software) of selenium derivatives reveals elongated C-Se bonds (1.91–1.98 Å) compared to C-S (1.81 Å), impacting molecular packing .

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